Cas no 250737-12-3 (6'-epipravastatin)

6'-epipravastatin 化学的及び物理的性質
名前と識別子
-
- 6'-epipravastatin
- N-(3-ACETYLTHIO-2-METHYLPROPANOYL)GLYCINE TERT-BUTYL ESTER-D5
- (3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[[(2S)-2-methylbutanoyl]oxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid
- PRAVASTATIN SODIUM IMPURITY, 6'-EPIPRAVASTATIN-[USP IMPURITY]
- 6-Epi-pravastatin
- Q27287878
- (3R,5R)-3,5-Dihydroxy-7-((1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-(((2S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid
- (3R,5R)-3,5-Dihydroxy-7-((1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid
- PRAVASTATIN SODIUM IMPURITY, 6'-EPIPRAVASTATIN- [USP IMPURITY]
- Pravastatin sodium specified impurity A [EP]
- 1-NAPHTHALENEHEPTANOIC ACID, 1,2,6,7,8,8A-HEXAHYDRO-.BETA.,.DELTA.,6-TRIHYDROXY-2-METHYL-8-((2S)-2-METHYL-1-OXOBUTOXY)-, (.BETA.R,.DELTA.R,1S,2S,6R,8S,8AR)-
- PRAVASTATIN SODIUM IMPURITY A (EP IMPURITY)
- (3R,5R)-7-[(1S,2S,6R,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
- R76ZW7E32P
- PRAVASTATIN SODIUM IMPURITY, 6'-EPIPRAVASTATIN-(USP IMPURITY)
- 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-beta,delta,6-trihydroxy-2-methyl-8-((2S)-2-methyl-1-oxobutoxy)-, (betaR,deltaR,1S,2S,6R,8S,8aR)-
- Pravastatin sodium specified impurity A
- 250737-12-3
- PRAVASTATIN SODIUM IMPURITY A [EP IMPURITY]
- SCHEMBL14430866
- UNII-R76ZW7E32P
- CHEMBL3544781
- Pravastatin sodium impurity, 6'-epipravastatin-(USP)
- Pravastatin sodium impurity, 6'-epipravastatin-[USP]
- Pravastatin sodium impurity, 6'-epipravastatin- [USP]
-
- インチ: InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17-,18+,19-,20-,22-/m0/s1
- InChIKey: TUZYXOIXSAXUGO-PZSHMICQSA-N
- ほほえんだ: CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 424.24610348Da
- どういたいしつりょう: 424.24610348Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 11
- 複雑さ: 656
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 124Ų
6'-epipravastatin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1030 |
250737-12-3 | 10MG |
¥2727.27 | 2023-01-06 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000223 |
6'-epipravastatin |
250737-12-3 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000223 |
250737-12-3 | ¥1556.7 | 2023-01-13 | ||||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1030 |
Pravastatin impurity A |
250737-12-3 | British Pharmacopoeia (BP) Reference Standard | ¥2359.44 | 2022-02-22 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -10mg |
Pravastatin impurity A |
250737-12-3 | 10mg |
¥2863.62 | 2023-09-09 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1030-10mg |
Pravastatin impurity A |
250737-12-3 | 10mg |
¥2460.41 | 2025-01-11 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000223-0.1mg |
6'-epipravastatin |
250737-12-3 | 0.1mg |
¥1305.42 | 2025-01-16 |
6'-epipravastatin 関連文献
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Lauren S. Richardson,Ananth K. Kammala,Maged M. Costantine,Stephen J. Fortunato,Enkhtuya Radnaa,Sungjin Kim,Robert N. Taylor,Arum Han,Ramkumar Menon Lab Chip 2022 22 4574
6'-epipravastatinに関する追加情報
Comprehensive Overview of 6'-Epipravastatin (CAS No. 250737-12-3): Properties, Applications, and Research Insights
6'-Epipravastatin (CAS No. 250737-12-3) is a stereoisomer of the well-known cholesterol-lowering drug pravastatin, which belongs to the class of HMG-CoA reductase inhibitors. This compound has garnered significant attention in pharmaceutical research due to its unique structural properties and potential therapeutic applications. With the growing global focus on cardiovascular health and metabolic disorders, understanding the role of 6'-epipravastatin in drug development and its mechanism of action has become a topic of interest for researchers and healthcare professionals alike.
The chemical structure of 6'-epipravastatin differs from pravastatin by the epimerization at the 6'-position, which may influence its pharmacokinetic and pharmacodynamic properties. Recent studies have explored whether this structural modification enhances its bioavailability, tissue selectivity, or metabolic stability compared to its parent compound. These investigations align with the current trend in drug discovery to optimize existing therapeutics through structural analogs and isomer engineering.
In the context of personalized medicine, researchers are examining how 6'-epipravastatin might offer advantages for specific patient populations. For instance, its potential reduced side effects or improved hepatic targeting could address limitations observed with conventional statins. This aligns with frequently searched queries such as "alternatives to pravastatin" and "next-generation statins with fewer side effects", reflecting patient concerns about statin-associated muscle pain or liver toxicity.
The synthesis of 6'-epipravastatin involves sophisticated stereoselective methods, often employing biocatalysis or asymmetric synthesis techniques. These processes are crucial for ensuring the compound's chiral purity, a critical quality attribute given the stringent regulatory requirements for pharmaceutical intermediates. The compound's role as a reference standard in analytical testing further underscores its importance in quality control laboratories.
Emerging research directions include investigating 6'-epipravastatin's potential pleiotropic effects beyond cholesterol reduction, such as anti-inflammatory properties or endothelial function improvement. These studies respond to growing scientific interest in statins' multifaceted mechanisms, a topic frequently explored in recent literature and conference presentations. The compound's structure-activity relationship continues to be a subject of computational modeling and molecular docking studies.
From a commercial perspective, 6'-epipravastatin represents an important pharmaceutical intermediate in the development of improved statin formulations. Its market relevance connects to broader industry trends toward patent-extended drugs and value-added generics. Analytical methods for 6'-epipravastatin quantification, including HPLC and LC-MS techniques, have been refined to support these applications.
Environmental and green chemistry considerations are increasingly applied to 6'-epipravastatin production processes, addressing concerns about sustainable pharmaceutical manufacturing. This reflects the industry's response to regulatory pressures and consumer demand for eco-friendly drug production methods. The compound's degradation pathways and environmental fate are also subjects of ongoing investigation.
In conclusion, 6'-epipravastatin (CAS No. 250737-12-3) represents a fascinating case study in medicinal chemistry innovation, combining aspects of stereochemistry, drug optimization, and therapeutic advancement. Its continued study contributes valuable insights to the evolving landscape of cardiovascular therapeutics and precision medicine approaches. As research progresses, this compound may yield important discoveries that address current challenges in lipid management and preventive cardiology.
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